molecular formula C5H10N2S B13801678 2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI)

2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI)

Cat. No.: B13801678
M. Wt: 130.21 g/mol
InChI Key: UFIVPTJXTHOMKS-IMJSIDKUSA-N
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Description

2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI) is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its specific stereochemistry, indicated by the (4S,5S) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of α-haloketones with thiourea: This method involves the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring.

    Condensation reactions: Condensation of β-ketoesters with thioamides can also lead to the formation of thiazole derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydrothiazoles.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride for reduction reactions.

    Substituents: Halogens, alkyl groups, or aryl groups for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI) would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    2-Aminothiazole: A simple derivative with an amino group at the 2-position.

    4,5-Dimethylthiazole: A similar compound with methyl groups at the 4 and 5 positions.

Uniqueness

2-Thiazolamine,4,5-dihydro-4,5-dimethyl-,(4S,5S)-(9CI) is unique due to its specific stereochemistry and the presence of both amino and methyl groups, which may confer distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

(4S,5S)-4,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C5H10N2S/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3,(H2,6,7)/t3-,4-/m0/s1

InChI Key

UFIVPTJXTHOMKS-IMJSIDKUSA-N

Isomeric SMILES

C[C@H]1[C@@H](SC(=N1)N)C

Canonical SMILES

CC1C(SC(=N1)N)C

Origin of Product

United States

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